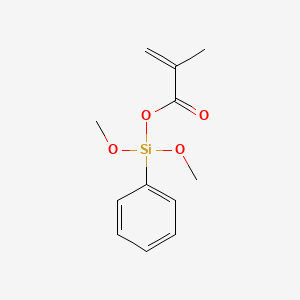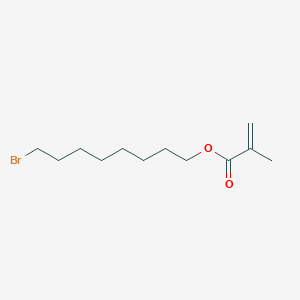
2-Propenoic acid, 2-methyl-, 8-bromooctyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 2-methyl-, 8-bromooctyl ester typically involves the esterification of methacrylic acid with 8-bromooctanol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger volumes of reactants. The use of automated systems ensures consistent product quality and reduces the risk of human error .
Análisis De Reacciones Químicas
Types of Reactions
2-Propenoic acid, 2-methyl-, 8-bromooctyl ester undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Polymerization: The methacrylate group can undergo free radical polymerization to form polymers.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are used to initiate the polymerization process.
Major Products Formed
Substitution Reactions: The major products are the substituted derivatives of this compound.
Polymerization: The major products are polymers with varying molecular weights depending on the reaction conditions.
Aplicaciones Científicas De Investigación
2-Propenoic acid, 2-methyl-, 8-bromooctyl ester has several applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of specialty polymers and copolymers.
Biology: The compound can be used to modify biomolecules for various applications, including drug delivery and bioimaging.
Industry: The compound is used in the production of coatings, adhesives, and sealants.
Mecanismo De Acción
The mechanism of action of 2-Propenoic acid, 2-methyl-, 8-bromooctyl ester involves the reactivity of the bromine atom and the methacrylate group. The bromine atom can participate in nucleophilic substitution reactions, while the methacrylate group can undergo polymerization. These reactions allow the compound to interact with various molecular targets and pathways, making it useful in a wide range of applications .
Comparación Con Compuestos Similares
Similar Compounds
2-Propenoic acid, 2-methyl-, octyl ester: Similar in structure but lacks the bromine atom.
2-Propenoic acid, methyl ester: Similar methacrylate group but different alkyl chain.
Uniqueness
The presence of the bromine atom in 2-Propenoic acid, 2-methyl-, 8-bromooctyl ester makes it unique compared to other similar compounds. This bromine atom provides additional reactivity, allowing for a wider range of chemical modifications and applications .
Propiedades
Número CAS |
128055-30-1 |
|---|---|
Fórmula molecular |
C12H21BrO2 |
Peso molecular |
277.20 g/mol |
Nombre IUPAC |
8-bromooctyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C12H21BrO2/c1-11(2)12(14)15-10-8-6-4-3-5-7-9-13/h1,3-10H2,2H3 |
Clave InChI |
USBNITSVNXBKQS-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C(=O)OCCCCCCCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


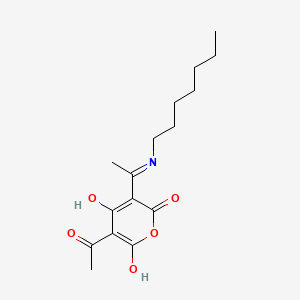
![2,2'-[Disulfanediylbis(methylene)]dinaphthalene](/img/structure/B14282415.png)
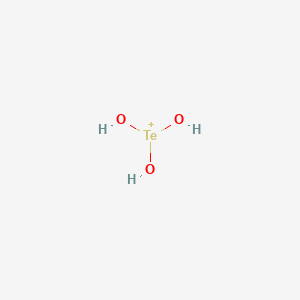
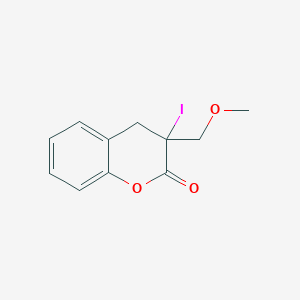

![1-[3-(4-Bromophenyl)-1-(furan-2-yl)-3-oxopropyl]pyrrolidin-2-one](/img/structure/B14282432.png)
![2-[Butyl(2-chloroethyl)amino]ethanol;hydrochloride](/img/structure/B14282441.png)
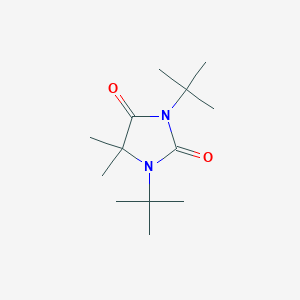
![4-[(E)-(4-Methylphenyl)diazenyl]-N-propylbenzamide](/img/structure/B14282451.png)
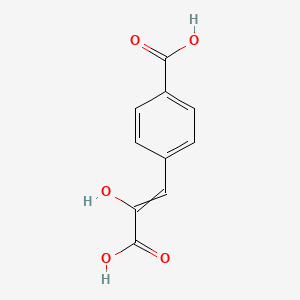
![4-[2-(6-Bromo-1,3-benzothiazol-2-yl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14282456.png)
![Benzene, [(hexadecyloxy)methyl]-](/img/structure/B14282457.png)
